3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione

Metallo-β-lactamase inhibition VIM-type MBL Enzyme kinetics

3-Phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione (also known as β-Lactamase-IN-7, CAS 2419903-21-0) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole-3-thione class. It acts as an inhibitor of metallo-β-lactamases (MBLs), enzymes that hydrolyze β-lactam antibiotics and confer resistance in Gram-negative bacteria.

Molecular Formula C16H15N3S2
Molecular Weight 313.4 g/mol
Cat. No. B12411043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione
Molecular FormulaC16H15N3S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=S)N2CCSC3=CC=CC=C3
InChIInChI=1S/C16H15N3S2/c20-16-18-17-15(13-7-3-1-4-8-13)19(16)11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)
InChIKeyLKVNAOJAHUJADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione: A Structurally Defined Metallo-β-Lactamase Inhibitor for Antibacterial Resistance Research


3-Phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione (also known as β-Lactamase-IN-7, CAS 2419903-21-0) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole-3-thione class. It acts as an inhibitor of metallo-β-lactamases (MBLs), enzymes that hydrolyze β-lactam antibiotics and confer resistance in Gram-negative bacteria [1]. The compound features a 4-position thioether-linked ethyl aryl sulfide substituent that distinguishes it from earlier triazole-thione MBL inhibitor chemotypes [2].

Why 3-Phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione Cannot Be Replaced by Other Triazole-5-thiones: The Critical Role of the Thioether Side Chain


Substitution with other 1,2,4-triazole-5-thiones is not functionally equivalent, because inhibitory potency against distinct MBL subtypes is exquisitely sensitive to the nature of the 4-position substituent. Systematic SAR studies have demonstrated that the presence of the thioether sulfur atom and the terminal aryl group are both essential for broad-spectrum MBL inhibition and for achieving the Ki values in the low-micromolar to sub-micromolar range that are required for meaningful β-lactam potentiation [1]. Compounds that replace the thioether linkage with a simple alkyl chain or that omit the aryl terminus lose this activity profile, making them unsuitable surrogates for research applications focused on VIM-type MBLs [1].

Quantitative Differentiation Evidence for 3-Phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione


VIM-1 and VIM-4 Inhibition: Defined Ki Values Enable Target-Specific Procurement

The compound exhibits sub-micromolar to low-micromolar inhibition constants against two clinically predominant VIM-type MBLs. The Ki for VIM-4 is 0.54 μM, which is 2.3-fold lower (more potent) than the Ki of 1.26 μM for VIM-1, demonstrating a measurable intra-class selectivity that is not uniformly observed among related triazole-5-thiones lacking the 2-phenylsulfanylethyl substituent . This contrasts with the parent triazole-5-thione scaffold IIIA, which shows Ki values above 10 μM against several MBLs [1].

Metallo-β-lactamase inhibition VIM-type MBL Enzyme kinetics

Meropenem Potentiation: Functional Synergy Differentiates This Compound from Inhibitors Lacking Cellular Activity

Members of the 1,2,4-triazole-3-thione series bearing a 4-ethyl alkyl/aryl sulfide substituent, to which this compound belongs, were shown to potentiate meropenem activity against VIM-1- and VIM-4-producing K. pneumoniae clinical isolates by up to 16-fold (MIC reduction) [1]. In contrast, earlier 4-amino-substituted triazole-3-thione inhibitors failed to exhibit synergistic activity in microbiological assays despite demonstrating enzyme inhibition in vitro [2].

Antibiotic potentiation Synergy assay Klebsiella pneumoniae

Thioether Sulfur and Aryl Terminus as Pharmacophoric Distinctions from Simple 4-Alkyl Triazole-5-thiones

SAR analysis in the source publication explicitly identified the thioether sulfur atom and the terminal aryl group as critical for inhibitory activity [1]. Compounds lacking the sulfur (e.g., 3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, Compound 11 in the patent [2]) fail to engage the conserved hydrophobic pocket adjacent to the dizinc site, resulting in markedly reduced Ki values [1]. The 2-phenylsulfanylethyl motif therefore represents the minimal pharmacophore for broad-spectrum VIM inhibition, differentiating it from simpler 4-alkyl or 4-benzyl analogs that populate screening libraries.

Structure-activity relationship Pharmacophore Thioether

Binding Mode Validation by X-ray Crystallography: Structural Confirmation of the Triazole-Thione Zinc Chelation with the 4-Substituent Orientation

The binding mode of closely related analogs (e.g., 4-[2-[(4-fluorophenyl)methylsulfanyl]ethyl]-3-phenyl-1H-1,2,4-triazole-5-thione) was resolved in complex with VIM-2 (PDB 7OVF) [1]. The structure confirms that the triazole-5-thione moiety coordinates the dizinc center while the 4-thioether side chain extends into a hydrophobic channel, providing a structural basis for the SAR and potency advantages described above. This validated binding pose is not available for many earlier triazole-5-thione scaffolds, offering a reliable template for structure-guided optimization.

X-ray crystallography VIM-2 Zinc chelation

Priority Application Scenarios for 3-Phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione


Enzymology: Profiling VIM-Type MBL Inhibition with a Defined-Ki Probe

Use as a calibrated inhibitor for VIM-1 (Ki = 1.26 μM) and VIM-4 (Ki = 0.54 μM) in enzyme kinetic studies. The 2.3-fold selectivity for VIM-4 over VIM-1 enables differential inhibition experiments, and the publicly available co-crystal structure of the analog (PDB 7OVF) supports rational mutagenesis studies of the inhibitor binding site [1][2].

Microbiology: Restoring Meropenem Susceptibility in VIM-Producing Clinical Isolates

Employ the compound in checkerboard synergy assays with meropenem against VIM-1- or VIM-4-positive K. pneumoniae. The series has demonstrated up to 16-fold MIC reduction, making this chemotype suitable for validating the concept of β-lactam/β-lactamase inhibitor combinations against carbapenem-resistant Enterobacterales [1].

Medicinal Chemistry: Benchmark for 4-Thioether Triazole-5-thione Optimization Programs

Use the compound as a reference standard when synthesizing and evaluating new analogs. The established SAR—requiring the thioether sulfur and terminal aryl group—provides a clear structural hypothesis for iterative optimization. The compound's Ki values and synergy data constitute a performance baseline that new derivatives must surpass [1][2].

Structural Biology: Molecular Docking and Dynamics Template Based on a Validated Zinc-Chelating Scaffold

Leverage the crystallographic binding mode of the close 4-fluorobenzyl analog (PDB 7OVF) as a starting point for computational modeling of VIM-2, NDM-1, or IMP-1 complexes. The triazole-5-thione dizinc chelation geometry is conserved, reducing docking pose uncertainty compared to scaffolds without experimental structure [2].

Quote Request

Request a Quote for 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.